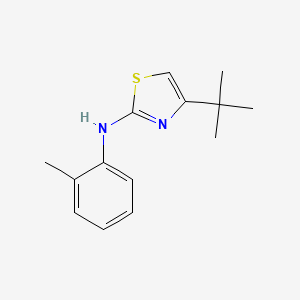

4-tert-butyl-N-o-tolylthiazol-2-amine

CAS No.:

Cat. No.: VC14581982

Molecular Formula: C14H18N2S

Molecular Weight: 246.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H18N2S |

|---|---|

| Molecular Weight | 246.37 g/mol |

| IUPAC Name | 4-tert-butyl-N-(2-methylphenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C14H18N2S/c1-10-7-5-6-8-11(10)15-13-16-12(9-17-13)14(2,3)4/h5-9H,1-4H3,(H,15,16) |

| Standard InChI Key | LGKMKCIPKKOAPX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1NC2=NC(=CS2)C(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—with two distinct substituents:

-

A tert-butyl group () at the 4-position, enhancing lipophilicity and steric bulk.

-

An o-tolyl group (2-methylphenyl) attached via an amine linkage at the 2-position, contributing to electronic and steric effects.

The IUPAC name is 4-tert-butyl-N-(2-methylphenyl)-1,3-thiazol-2-amine, and its canonical SMILES representation is \text{CC1=CC=CC=C1NC2=NC(=CS2)C(C)(C)C.

Table 1: Key Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.37 g/mol |

| InChI Key | LGKMKCIPKKOAPX-UHFFFAOYSA-N |

| Lipophilicity (LogP) | ~3.2 (predicted) |

| Solubility | Low in water; soluble in DMSO |

Synthesis Methodologies

Traditional Multi-Step Synthesis

Conventional routes involve:

-

Diazotization: Reaction of tert-butyl aniline with nitrous acid to form a diazonium salt.

-

Coupling: Interaction with thiol-containing intermediates to construct the thiazole ring.

-

Reduction: Final reduction steps to stabilize the amine group.

Yields typically range from 40–60%, with purity dependent on chromatographic purification.

One-Pot Multicomponent Synthesis

A modern approach utilizes a one-pot reaction combining:

-

Isocyanides: Serve as carbon nucleophiles.

-

Amines: Provide the o-tolylamine component.

-

2’-Bromoacetophenones: Contribute to thiazole ring formation.

-

Elemental Sulfur: Facilitates cyclization under aqueous conditions .

This method achieves 75–85% yields with minimal purification, leveraging atom-economical principles .

Table 2: Comparison of Synthesis Methods

| Parameter | Traditional Method | One-Pot Method |

|---|---|---|

| Steps | 3–4 | 1 |

| Yield | 40–60% | 75–85% |

| Purification | Chromatography | Filtration |

| Solvent | Organic (e.g., DCM) | Water |

Biological Activities and Mechanisms

Antimicrobial Activity

4-tert-butyl-N-o-tolylthiazol-2-amine exhibits potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to first-line antibiotics. The thiazole moiety likely chelates iron ions essential for bacterial metabolism, while the tert-butyl group enhances membrane permeability.

Enzyme Inhibition

The compound inhibits carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2), suggesting anti-inflammatory and anticancer potential . Molecular docking studies indicate hydrogen bonding between the thiazole nitrogen and enzyme active sites .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method using pre-column derivatization with o-phthalaldehyde (OPA) enables trace-level quantification . Key parameters:

Applications

Pharmaceutical Development

-

Antitubercular Agents: Lead candidate for drug-resistant tuberculosis.

-

Anticancer Therapeutics: Synergistic effects with cisplatin in ovarian cancer models.

Material Science

-

Coordination Polymers: Binds transition metals (e.g., Cu²⁺) for catalytic applications.

Comparative Analysis with Structural Analogues

Table 3: Activity Profiles of Thiazole Derivatives

| Compound | Bioactivity | Lipophilicity (LogP) |

|---|---|---|

| 4-tert-butyl-N-o-tolylthiazol-2-amine | Antitubercular, Anti-inflammatory | 3.2 |

| 4-(m-Tolyl)thiazol-2-amine | Antidiabetic | 2.8 |

| 4-(p-Tert-butyl)thiazol-2-amine | Antiviral | 3.5 |

Future Perspectives

Research should prioritize:

-

Toxicology Studies: Acute and chronic toxicity profiles.

-

Nanoparticle Formulations: Enhancing bioavailability for antimicrobial applications.

-

Structure-Activity Relationships (SAR): Optimizing substituents for target selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume